molecular formula C8H10N2O B1612930 3',5'-Diaminoacetophenone CAS No. 33786-92-4

3',5'-Diaminoacetophenone

Cat. No.: B1612930
CAS No.: 33786-92-4
M. Wt: 150.18 g/mol
InChI Key: FBVMBHXYXPZOFZ-UHFFFAOYSA-N
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Description

3’,5’-Diaminoacetophenone is an organic compound with the molecular formula C8H10N2O. It is a derivative of acetophenone, characterized by the presence of two amino groups at the 3’ and 5’ positions on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 3’,5’-Diaminoacetophenone is not specified in the available resources . Its effects would likely depend on the specific context in which it is used, such as the type of biological or chemical system involved.

Safety and Hazards

The safety data sheet for 3’,5’-Diaminoacetophenone suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled . In case of accidental ingestion or contact, immediate medical attention should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,5’-Diaminoacetophenone can be synthesized through several methods. One common approach involves the reduction of 3’,5’-dinitroacetophenone using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the nitro groups being reduced to amino groups .

Industrial Production Methods

In industrial settings, the production of 3’,5’-Diaminoacetophenone often involves the catalytic hydrogenation of 3’,5’-dinitroacetophenone. This process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Diaminoacetophenone undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under specific conditions.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Various electrophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’,5’-Diaminoacetophenone can yield 3’,5’-dinitroacetophenone, while substitution reactions can produce a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

    3-Aminoacetophenone: Similar in structure but with only one amino group.

    4-Aminoacetophenone: Another derivative with the amino group at the 4’ position.

    3’,5’-Dinitroacetophenone: The oxidized form of 3’,5’-Diaminoacetophenone.

Uniqueness

3’,5’-Diaminoacetophenone is unique due to the presence of two amino groups at specific positions on the benzene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(3,5-diaminophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVMBHXYXPZOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633916
Record name 1-(3,5-Diaminophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33786-92-4
Record name 1-(3,5-Diaminophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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